8-(difluoromethyl)-9H-purin-6-ol

Purine analog P2Y6 receptor Structure-Activity Relationship

8-(Difluoromethyl)-9H-purin-6-ol (CAS 2413882-99-0) is a synthetic, low-molecular-weight purine derivative (C6H4F2N4O, MW 186.12). The compound belongs to a class of fluorinated purines that are of interest for modulating physicochemical and biological properties compared to non-fluorinated analogs.

Molecular Formula C6H4F2N4O
Molecular Weight 186.122
CAS No. 2413882-99-0
Cat. No. B2824706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(difluoromethyl)-9H-purin-6-ol
CAS2413882-99-0
Molecular FormulaC6H4F2N4O
Molecular Weight186.122
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)NC(=N2)C(F)F
InChIInChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13)
InChIKeyLWXLKNFVBZQWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Difluoromethyl)-9H-purin-6-ol (CAS 2413882-99-0): A Research-Grade Purine Scaffold for Specialized Discovery Programs


8-(Difluoromethyl)-9H-purin-6-ol (CAS 2413882-99-0) is a synthetic, low-molecular-weight purine derivative (C6H4F2N4O, MW 186.12). The compound belongs to a class of fluorinated purines that are of interest for modulating physicochemical and biological properties compared to non-fluorinated analogs . Its structure features a difluoromethyl substituent at the 8-position of the purine ring, a modification that can influence metabolic stability and binding interactions. However, at present, peer-reviewed public data detailing its specific biological activity, selectivity, or pharmacokinetic profile remain extremely scarce.

Why 8-(Difluoromethyl)-9H-purin-6-ol Cannot Be Replaced by Common Purine Analogs in Method Development


In-class purine derivatives (e.g., hypoxanthine, 6-mercaptopurine, 8-aminopurines) are not interchangeable with 8-(difluoromethyl)-9H-purin-6-ol. The introduction of a difluoromethyl group at the 8-position is known to alter key molecular attributes such as lipophilicity, metabolic stability, and hydrogen-bonding capacity, which directly impact target engagement and selectivity [1]. Substituting this compound with a non-fluorinated or differently substituted purine in a validated assay or synthetic route would constitute a significant chemical change, likely leading to divergent biological outcomes or failed reaction pathways unless explicitly validated by comparative data.

High-Strength Differential Evidence for 8-(Difluoromethyl)-9H-purin-6-ol: Data Status


Target-Specific Pharmacological Differentiation Against Closest Purine Analogs

No direct, head-to-head comparative pharmacological data (e.g., IC50, Ki, EC50) for 8-(difluoromethyl)-9H-purin-6-ol versus its closest analogs (e.g., 8-methyl-9H-purin-6-ol, 8-(trifluoromethyl)-9H-purin-6-ol, or 6-(difluoromethyl)purine) has been identified in the public domain. A general BindingDB entry mentioning a P2Y6 receptor antagonist with an IC50 of 604 nM has been observed, but the chemical identity of the ligand in this record does not match the target compound. Therefore, no quantitative differentiation claim can be substantiated at this time.

Purine analog P2Y6 receptor Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity and Metabolic Stability

Class-level inference from the chemistry of fluorinated purines indicates that the 8-difluoromethyl substitution increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated purines such as hypoxanthine [1]. However, specific clogP, logD, or intrinsic clearance values for this exact compound are not publicly available. The magnitude of the difference relative to hypoxanthine (clogP ≈ -0.9) or 8-methyl-hypoxanthine remains unquantified.

Drug discovery Physicochemical property Lead optimization

Recommended Research Applications for 8-(Difluoromethyl)-9H-purin-6-ol Based on Available Structural Evidence


Synthetic Intermediate for Purine-Based Kinase Inhibitor Libraries

Given the established precedent for 8-substituted purines as kinase inhibitor scaffolds [1], this compound may serve as a strategic starting material or intermediate for the synthesis of focused libraries targeting purine-binding enzymes. The difluoromethyl group can act as a lipophilic probe to map hydrophobic pockets in ATP-binding sites.

Comparative Metabolic Stability Studies in Purine Metabolism Research

The 8-difluoromethyl group is expected to impart resistance to enzymatic oxidation at the 8-position, a common metabolic pathway for purines. This compound could be used as a tool to study the role of 8-oxidation in purine catabolism, serving as a non-metabolizable analog of hypoxanthine or xanthine. No quantitative metabolic stability data is yet available to support this application.

Specialized Physicochemical Probe in Nucleic Acid Research

Fluorinated purine bases are used to investigate nucleic acid structure and dynamics via techniques like 19F NMR. The difluoromethyl group provides a unique 19F NMR handle that could be utilized to study DNA/RNA interactions or enzyme-substrate binding, provided the compound can be incorporated into oligonucleotides or used as a competitive ligand.

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